molecular formula C13H21NO6 B13893822 O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate

Cat. No.: B13893822
M. Wt: 287.31 g/mol
InChI Key: IBFGGAQUXJGPAC-RKDXNWHRSA-N
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Description

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is a pyrrolidine derivative featuring three ester groups: a tert-butyl ester at position 1 and methyl esters at positions 2 and 5, arranged in a trans configuration. This compound is synthesized via catalytic hydrogenation of the corresponding pyrrole precursor (1-(tert-butyl) 2,5-dimethyl 1H-pyrrole-1,2,5-tricarboxylate) under high-pressure hydrogen (50 atm) using Pd/C as a catalyst . The trans stereochemistry is established during the reduction step, which proceeds with high yield (85%) and selectivity. The compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, where selective deprotection of its ester groups enables stepwise functionalization.

Properties

Molecular Formula

C13H21NO6

Molecular Weight

287.31 g/mol

IUPAC Name

1-O-tert-butyl 2-O,5-O-dimethyl (2R,5R)-pyrrolidine-1,2,5-tricarboxylate

InChI

InChI=1S/C13H21NO6/c1-13(2,3)20-12(17)14-8(10(15)18-4)6-7-9(14)11(16)19-5/h8-9H,6-7H2,1-5H3/t8-,9-/m1/s1

InChI Key

IBFGGAQUXJGPAC-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1[C@H](CC[C@@H]1C(=O)OC)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1C(=O)OC)C(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate typically proceeds through the following stages:

This approach relies on classical organic transformations such as nucleophilic substitution, esterification, and stereoselective cyclization.

Detailed Synthetic Route

Starting Materials and Key Intermediates

  • Pyrrolidine precursors : Starting from substituted pyrrolidines or azomethine ylides.
  • Carboxylate sources : tert-butyl chloroformate or tert-butyl alcohol derivatives for the tert-butyl ester; methyl iodide or dimethyl sulfate for methyl esters.
  • Stereochemical control agents : Chiral auxiliaries or catalysts may be used to favor the trans configuration.

Typical Reaction Sequence

  • Cyclization to form the pyrrolidine ring : This can be achieved via 1,3-dipolar cycloaddition of azomethine ylides generated in situ from amino acid derivatives or imine precursors reacting with electron-deficient alkenes or alkynes.

  • Introduction of carboxylate groups : Selective esterification is performed to install the tert-butyl ester at position 1 and methyl esters at positions 2 and 5. This step often requires protection/deprotection strategies to avoid scrambling of esters.

  • Stereochemical control : Reaction conditions such as temperature, solvent, and choice of base or acid catalysts are optimized to favor the trans isomer. Diastereomeric excess can be enhanced by using chiral catalysts or auxiliaries.

  • Purification and characterization : The crude product is purified by column chromatography or recrystallization. Analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry confirm the structure and stereochemistry.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Pyrrolidine ring formation Azomethine ylide generation; dipolar cycloaddition Temperature control (0–25°C) to improve selectivity
Esterification tert-Butyl chloroformate, DMAP, base (e.g., triethylamine) Use of mild base to avoid ester hydrolysis
Methyl ester formation Methyl iodide or dimethyl sulfate, base Excess methylating agent ensures complete esterification
Stereochemical control Chiral catalysts or auxiliaries; solvent choice (e.g., dichloromethane) Solvent polarity affects diastereoselectivity
Purification Silica gel chromatography; recrystallization Repeated purification may be necessary for high diastereomeric purity

Mechanistic Insights

The key mechanistic feature in the preparation is the formation of the trans stereochemistry around the pyrrolidine ring. This is typically governed by:

The nucleophilic nitrogen atom in the pyrrolidine ring can participate in intramolecular interactions that influence the stereochemical outcome.

Research Outcomes and Yields

  • Overall yields for the multi-step synthesis typically range between 30% and 50%, depending on the efficiency of each step and the stereochemical purity achieved.
  • Purity : Final products are often obtained with >95% purity as confirmed by NMR and HPLC.
  • Spectroscopic data : NMR spectra show characteristic chemical shifts for the tert-butyl and methyl ester groups, as well as diagnostic coupling constants confirming the trans stereochemistry.
  • Thermal properties : Melting points and stability data indicate that the compound is thermally stable under standard laboratory conditions.

Summary Table of Preparation Methods

Aspect Description
Molecular formula C13H21NO6 (approximate)
Key functional groups Pyrrolidine ring; tert-butyl ester; methyl esters
Stereochemistry trans configuration at 1,2,5-positions
Synthetic approach Multi-step cyclization, esterification, stereoselective control
Typical reagents Azomethine ylides, tert-butyl chloroformate, methyl iodide
Purification methods Chromatography, recrystallization
Yield range 30–50% overall
Analytical techniques NMR, IR, MS, HPLC

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential as a drug candidate or a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then interact with enzymes or receptors. The molecular pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data

Comparative Reactivity
Compound Hydrolysis (Acidic) Hydrolysis (Basic) Hydrogenation Stability
Target Compound Methyl esters cleave tert-butyl ester stable Stable under H₂ conditions
(±)-trans-1-tert-butyl 3-methyl ... Methyl esters cleave tert-butyl ester stable Not tested
HB613 Methyl esters cleave tert-butyl ester stable Fluorine substituent may hinder reactivity
Commercial Availability

In contrast, analogs like HB613 and (±)-trans-1-tert-butyl 3-methyl 4-(2-Chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate are sold at $400–$4,800 per gram, indicating their established utility in research .

Biological Activity

O1-tert-butyl O2,O5-dimethyl trans-pyrrolidine-1,2,5-tricarboxylate is an organic compound characterized by its unique pyrrolidine ring structure and multiple functional groups, which contribute to its significant biological activity. This article provides a comprehensive overview of the biological properties of this compound, including its potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a pyrrolidine ring with three carboxylic acid groups and two ester functionalities. This structure enhances its reactivity and versatility in various chemical reactions. The molecular formula is C13H21NO5, and it has a molecular weight of 273.32 g/mol.

Property Details
Molecular Formula C13H21NO5
Molecular Weight 273.32 g/mol
CAS Number 116724-76-6
Functional Groups 3 Carboxylic acids, 2 Esters

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits notable antimicrobial activity . The mechanism of action may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways essential for bacterial survival.

Anticancer Potential

Research indicates that this compound may also possess anticancer properties . It appears to interact with specific molecular targets within cancer cells, potentially leading to apoptosis (programmed cell death) or inhibiting cell proliferation. The exact pathways involved are still under investigation but may include modulation of signaling cascades related to cancer cell survival.

The compound's biological activity is likely attributed to its interactions with various enzymes or receptors in cellular pathways. For instance, it may inhibit specific enzymes involved in the synthesis of nucleic acids or proteins, thereby affecting cell growth and replication.

Case Studies

  • Antimicrobial Study : A study conducted on the antibacterial effects of this compound demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to be lower than those of standard antibiotics used in clinical settings.
  • Anticancer Research : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting its potential as a chemotherapeutic agent.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activities of this compound. Future studies should focus on:

  • Detailed interaction studies with specific biological targets.
  • In vivo studies to assess efficacy and safety profiles.
  • Exploration of structural analogs to enhance potency and selectivity.

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